molecular formula C21H21BrN2O B2502151 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline CAS No. 921556-55-0

8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline

Cat. No.: B2502151
CAS No.: 921556-55-0
M. Wt: 397.316
InChI Key: QZTFOLQCPJRHQB-UHFFFAOYSA-N
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Description

8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound features a versatile 8-oxyquinoline scaffold, a privileged structure in pharmacology known to exhibit a broad spectrum of biological activities . The 8-oxyquinoline core is a well-established pharmacophore present in compounds with documented antibacterial, antifungal, anticancer, and antiviral properties . The strategic incorporation of a 4-bromobenzyloxy group at the 8-position and a piperidine moiety at the 2-position enhances the molecule's potential for molecular recognition and interaction with biological targets, such as enzymes and receptors . These substitutions are common strategies in lead optimization to improve potency, selectivity, and pharmacokinetic properties. This compound is primarily valued as a key chemical intermediate or a building block for the design and synthesis of more complex molecules. Researchers can utilize this compound to develop novel ligands or probes for various biological targets, including those implicated in infectious diseases, oncology, and central nervous system disorders. The piperidine substituent, in particular, is a frequent feature in active pharmaceutical ingredients and can contribute to a molecule's ability to modulate protein-protein interactions or enzyme function . As with all compounds of this nature, thorough investigation is required to fully elucidate its specific mechanism of action, pharmacological profile, and binding affinity. Please Note: This product is supplied for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

8-[(4-bromophenyl)methoxy]-2-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O/c22-18-10-7-16(8-11-18)15-25-19-6-4-5-17-9-12-20(23-21(17)19)24-13-2-1-3-14-24/h4-12H,1-3,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTFOLQCPJRHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor, followed by the introduction of the piperidine ring and the bromobenzyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the bromobenzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Chemistry: Building Block for Synthesis

8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular structures, facilitating the development of novel compounds with potential applications in various fields.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest it may have efficacy against certain cancer cell lines by affecting cellular processes such as replication and transcription through DNA intercalation.

Medicinal Applications

The therapeutic potential of 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline is under investigation. Its structural features allow it to interact with various biological targets, which could lead to the development of new drugs aimed at treating diseases such as cancer or infections.

Case Studies and Research Findings

Several studies have documented the applications and effects of 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline:

  • Anticancer Activity Study : A study demonstrated that derivatives of quinoline exhibited sub-micromolar anti-proliferative activity against Bcl-2 expressing cancer cell lines. This suggests that modifications to the quinoline structure can enhance therapeutic efficacy .
  • Antimicrobial Evaluation : Research indicated that quinoline derivatives possess significant antimicrobial properties, highlighting their potential use in treating bacterial infections .
  • Synthesis and Characterization : Various synthetic routes have been explored to optimize yield and purity, indicating the compound's importance in chemical research .

Mechanism of Action

The mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription. The piperidine ring may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. The bromobenzyl group can participate in various interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-((4-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline
  • 8-((4-Methylbenzyl)oxy)-2-(piperidin-1-yl)quinoline
  • 8-((4-Fluorobenzyl)oxy)-2-(piperidin-1-yl)quinoline

Uniqueness

8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the quinoline core, piperidine ring, and bromobenzyl group provides a versatile scaffold for further functionalization and optimization in various applications.

Biological Activity

8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline is a synthetic organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline features:

  • Quinoline core : A bicyclic structure known for its diverse biological activities.
  • Piperidine ring : Enhances solubility and biological interaction.
  • Bromobenzyl group : The presence of bromine can influence reactivity and interactions with biological targets.

The biological activity of 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline is primarily attributed to its ability to intercalate with DNA and interact with specific proteins or enzymes. The quinoline core's planar structure allows it to fit between DNA bases, potentially disrupting replication and transcription processes. The piperidine ring may increase binding affinity to target proteins, while the bromobenzyl group facilitates additional interactions through halogen bonding.

Biological Activities

Research indicates several potential biological activities for 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline:

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties. For instance:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including prostate and colorectal cancer cells. IC50 values were reported in the low micromolar range, indicating potent activity .
  • Mechanism : Apoptotic induction was confirmed through assays showing increased Annexin V positivity in treated cancer cells, along with upregulation of apoptosis-associated proteins such as cleaved caspase-3 and PARP .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies revealed that it possesses antibacterial activity comparable to standard antibiotics against various strains of bacteria .

Other Biological Effects

Preliminary data suggest potential neuroprotective effects due to the piperidine moiety, which may enhance central nervous system penetration and efficacy against neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
8-((4-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinolineChlorine instead of BromineModerate anticancer activity
8-((4-Methylbenzyl)oxy)-2-(piperidin-1-yl)quinolineMethyl group instead of BromineLower cytotoxicity
8-((4-Fluorobenzyl)oxy)-2-(piperidin-1-yl)quinolineFluorine instead of BromineSimilar activity but less potent

The presence of the bromine atom in 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline enhances its reactivity and biological interactions compared to other halogenated derivatives.

Case Studies

Several case studies have been published focusing on the synthesis and evaluation of this compound:

  • Synthesis Methodology : A multi-step synthesis involving cyclization and functional group modifications was employed to achieve high yields.
  • Biological Evaluation : In a recent study, the compound was tested against a panel of cancer cell lines, demonstrating significant antiproliferative effects alongside detailed mechanistic insights into its action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline, and how can reaction yields be improved?

  • Methodology : The synthesis involves multi-step protocols, including nucleophilic substitution, coupling reactions, and purification via column chromatography. For example, microwave-assisted synthesis (uniform heating) can enhance efficiency for intermediates like pyrazoloquinolines . Piperidine substitution at the quinoline C2 position often requires controlled heating (e.g., 130°C for 1 hour in N-methylpiperazine) and purification using alumina columns with ethyl acetate as an eluent . Yield optimization may involve adjusting stoichiometry, solvent polarity, or catalytic systems.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • ¹H NMR : Focus on aromatic proton shifts (δ 6.5–8.5 ppm for quinoline and bromobenzyl groups) and piperidine N-CH₃ signals (δ ~2.3–3.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Identify C-O-C ether linkages (~1250 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity, and what assay conditions are recommended?

  • Methodology : Screen for anti-inflammatory or anticancer activity using:

  • In vitro assays : Nitric oxide synthase inhibition (IC₅₀ in low μM range) or cytotoxicity against cancer cell lines (e.g., MTT assays) .
  • Dosage : 1–50 μM concentrations, with DMSO as a solubilizing agent (<0.1% v/v to avoid solvent toxicity) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with biological targets, and how can binding modes be validated?

  • Methodology :

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with enzymes like iNOS or kinases. Prioritize π-π stacking between quinoline and hydrophobic pockets and hydrogen bonding with sulfonyl/amine groups .
  • Validation : Pair computational results with mutagenesis studies or competitive binding assays (e.g., SPR or ITC) .

Q. How do structural modifications (e.g., bromine position or piperidine substituents) influence bioactivity and pharmacokinetics?

  • Methodology :

  • SAR studies : Synthesize analogs with varied substituents (e.g., 4-fluorobenzyl instead of 4-bromobenzyl) and compare IC₅₀ values .
  • ADME profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to assess oral bioavailability. Piperidine derivatives often show enhanced solubility over pyrrolidine analogs .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data across studies?

  • Methodology :

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, moisture control) and purity of intermediates via HPLC .
  • Meta-analysis : Compare biological data using standardized protocols (e.g., identical cell lines, assay durations). For example, discrepancies in IC₅₀ values may arise from differences in cell viability endpoints (MTT vs. ATP assays) .

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